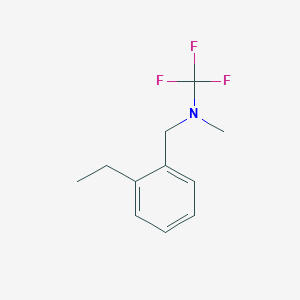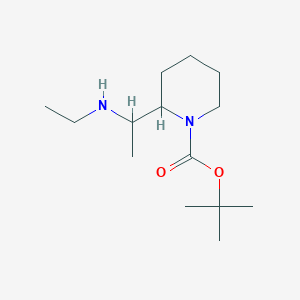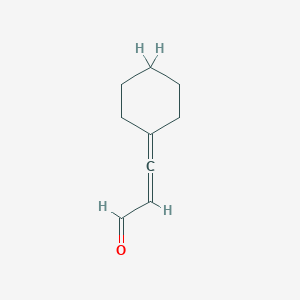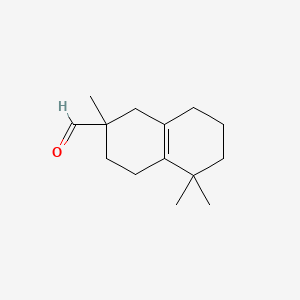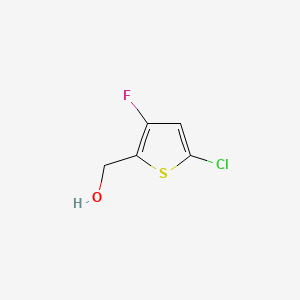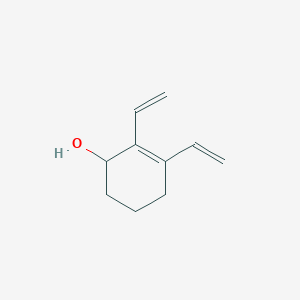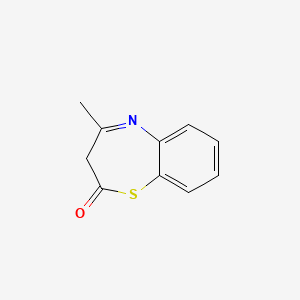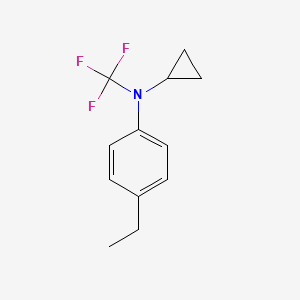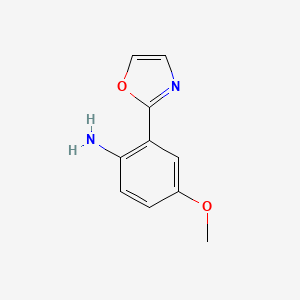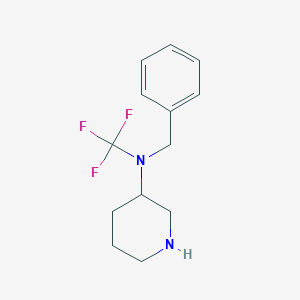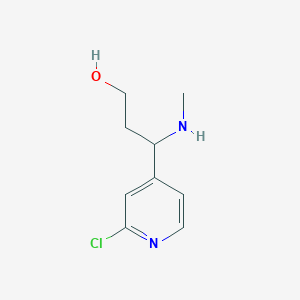
5-Chloro-3-ethyl-2-methoxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 5-chloro-2-methoxybenzyl alcohol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another approach involves the reduction of 5-chloro-3-ethyl-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic hydrogenation of the corresponding benzaldehyde derivative is a common industrial method, where the reaction is conducted in the presence of a metal catalyst like palladium on carbon under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-ethyl-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-ethyl-2-methoxybenzaldehyde or 5-Chloro-3-ethyl-2-methoxybenzoic acid.
Reduction: 5-Chloro-3-ethyl-2-methoxybenzyl alkane.
Substitution: 5-Amino-3-ethyl-2-methoxybenzyl alcohol or 5-Thio-3-ethyl-2-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-ethyl-2-methoxybenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxybenzyl alcohol: Lacks the ethyl group at the 3-position.
3-Ethyl-2-methoxybenzyl alcohol: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-2-methoxybenzyl alcohol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness
5-Chloro-3-ethyl-2-methoxybenzyl alcohol is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the ethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
56911-75-2 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
(5-chloro-3-ethyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-7-4-9(11)5-8(6-12)10(7)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
CURKESUTRPIYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)Cl)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
